

Synthesis and characterization of Miconazole-d5 Nitrate

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Compound of Interest

Compound Name: Miconazole-d5 Nitrate

CAS No.: 1216653-51-8

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An In-Depth Technical Guide to the Synthesis and Characterization of **Miconazole-d5 Nitrate**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Miconazole-d5 Nitrate**, an isotopically labeled analog of the broad-spectrum antifungal agent, Miconazole. Deuterated compounds are critical tools in modern pharmaceutical development, primarily serving as high-fidelity internal standards for pharmacokinetic and bioequivalence studies.[1] This document details a strategic synthetic pathway, explains the causal-driven choices in the protocol, and outlines a robust, self-validating analytical workflow for structural confirmation and quality control. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of synthesizing and qualifying stable isotope-labeled active pharmaceutical ingredients.

Introduction: The Imperative for Labeled Standards Miconazole: An Overview of the Antifungal Agent

Miconazole is a synthetic imidazole derivative first synthesized in 1969 and is widely used to treat fungal infections caused by dermatophytes, yeasts, and some gram-positive bacteria.[2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14 α -lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately, fungal cell death. Miconazole is formulated for topical, oral, and vaginal applications to treat conditions like candidiasis and various tinea infections.[2]

The Role of Deuterated Analogs in Modern Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in pharmaceutical science.[3] While the pharmacodynamic properties of a deuterated drug are typically identical to its protium counterpart, the pharmacokinetic profile can be significantly altered.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[5][6] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety or efficacy profile.[3][7]

Miconazole-d5 Nitrate: A Critical Internal Standard for Bioanalysis

Beyond creating novel therapeutics, deuteration is most commonly employed to synthesize internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][8] An ideal internal standard co-elutes with the analyte but is mass-distinguishable.

Miconazole-d5 Nitrate serves this purpose perfectly. It behaves almost identically to Miconazole Nitrate during sample extraction, chromatographic separation, and ionization, but its 5-dalton mass shift allows for clear differentiation by the mass spectrometer. This corrects for variability in sample preparation and instrument response, ensuring highly accurate and precise quantification of Miconazole in complex biological matrices like plasma or tissue.[1][9]

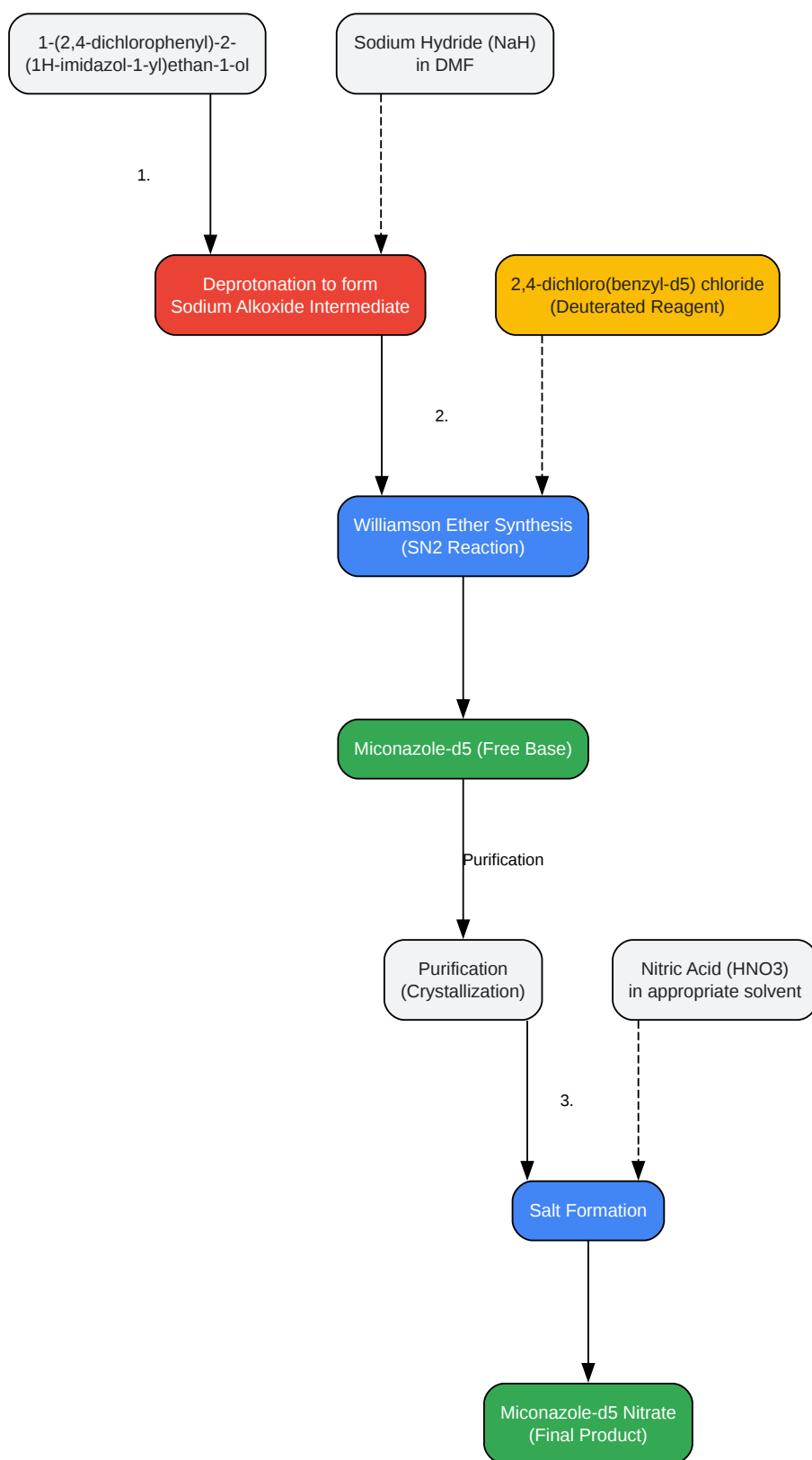
Strategic Synthesis of Miconazole-d5 Nitrate Retrosynthetic Analysis and Isotopic Labeling Strategy

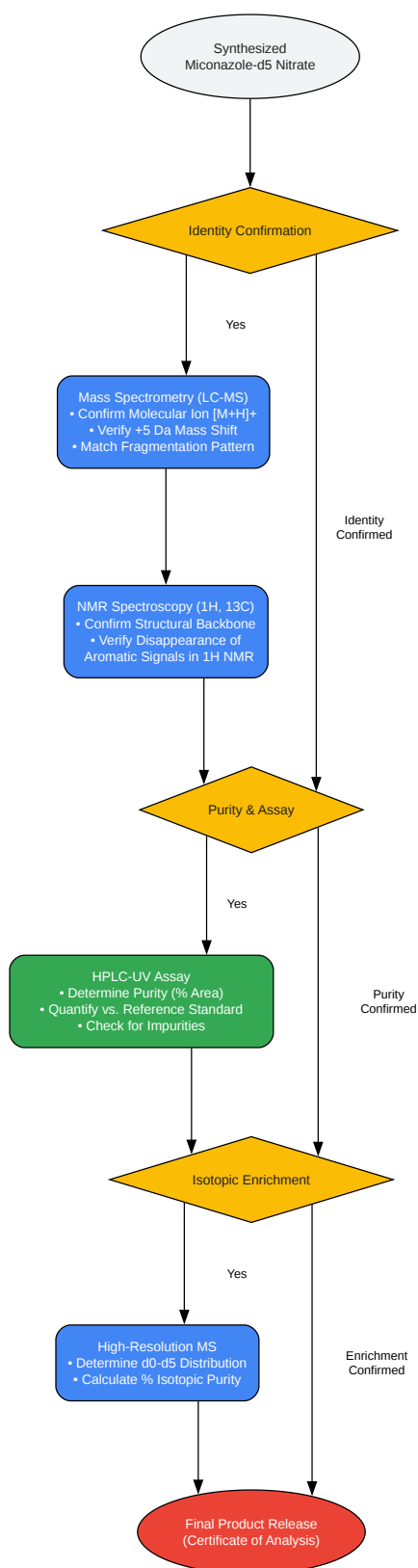
The synthesis of Miconazole generally involves three key fragments: an imidazole ring, a 1-(2,4-dichlorophenyl)ethanol core, and a 2,4-dichlorobenzyl group.[2] Several patented routes exist, often starting with 2,4-dichloroacetophenone or its derivatives.[10][11] A common and efficient approach involves the N-alkylation of imidazole with a suitable phenacyl halide, followed by reduction of the ketone and subsequent O-alkylation (etherification).[12][13]

For the synthesis of Miconazole-d5, the deuterium labels are strategically placed on one of the dichlorophenyl rings where they are not susceptible to chemical exchange. The most logical precursor for this is a deuterated 2,4-dichlorobenzyl halide, as this allows for the majority of the synthesis to follow established, non-deuterated pathways before the final coupling step.

Synthetic Workflow Diagram

The following diagram illustrates a robust and logical workflow for the synthesis of **Miconazole-d5 Nitrate**, starting from the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.





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Caption: Quality control workflow for **Miconazole-d5 Nitrate**.

Structural Elucidation via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium.

- **Rationale:** The molecular weight of **Miconazole-d5 Nitrate** will be 5 daltons higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a highly accurate mass measurement.
- **Expected Results:** The protonated molecular ion $[M+H]^+$ for Miconazole free base is $C_{18}H_{14}Cl_4N_2O$, with an expected m/z of 414.9836. For Miconazole-d5 ($C_{18}H_9D_5Cl_4N_2O$), the expected $[M+H]^+$ should be observed at approximately m/z 419.0150.
- **Fragmentation Analysis:** Tandem MS (MS/MS) is used to confirm the location of the labels. The fragmentation of Miconazole typically involves cleavage at the ether linkage. [14]The key is to observe a +5 Da shift in fragments containing the deuterated dichlorobenzyl moiety.

Fragment	Description	Expected m/z (Miconazole) [14]	Expected m/z (Miconazole-d5)
$[C_7H_5Cl_2]^+$	Dichlorobenzyl cation	158.9764	163.9915 (+5 Da)
$[C_{11}H_9Cl_2N_2O]^+$	Remainder of molecule	255.0061	255.0061 (No change)

Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an orthogonal confirmation of the molecular structure and the site of deuteration.

- 1H NMR: The most direct evidence of successful deuteration is the disappearance of proton signals corresponding to the labeled positions. In the 1H NMR spectrum of Miconazole-d5, the signals for the three aromatic protons on the deuterated 2,4-dichlorophenyl ring will be absent or significantly diminished. All other signals corresponding to the non-deuterated portion of the molecule should remain.

- ^{13}C NMR: The carbon signals at the sites of deuteration will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift.
- ^2H (Deuterium) NMR: A less common but definitive experiment would show signals only for the deuterium atoms, confirming their presence and chemical environment.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

The purity of the final compound is determined using a validated HPLC method, often based on the United States Pharmacopeia (USP) monograph for Miconazole Nitrate. [15][16]

- Rationale: HPLC separates the main compound from any synthesis-related impurities or degradation products. The deuterated analog is expected to have a retention time nearly identical to the non-deuterated standard.
- Self-Validation System: The method's validity is ensured by running a system suitability test before sample analysis. This involves injecting a standard solution to verify that the chromatographic system meets predefined criteria for performance. [16]

Parameter	USP Requirement [16]	Typical Value	Rationale
Column	L11 (Phenyl-Hexyl)	Kinetex 2.6 μ m Phenyl-Hexyl, 100 x 4.6 mm	Provides necessary selectivity for Miconazole and its related compounds.
Mobile Phase	Gradient	A: Methanol/Water/Triet hylammonium Acetate B: Acetonitrile/Methanol/ Triethylammonium Acetate	Optimized to resolve Miconazole from potential impurities.
Flow Rate	-	0.8 mL/min	Achieves good separation within a reasonable run time.
Detection	UV	215 nm	Wavelength for sensitive detection of Miconazole.
Resolution	NLT 1.5 (between Miconazole and key impurity)	> 2.0	Ensures baseline separation from critical impurities.
Tailing Factor	NMT 2.0	< 1.5	Indicates good peak shape and an efficient column.

| %RSD | NMT 0.73% (for replicate injections) | < 0.5% | Demonstrates the precision and reproducibility of the system. |

NLT: Not Less Than; NMT: Not More Than; %RSD: Percent Relative Standard Deviation.

The assay (potency) is determined by comparing the peak area of the **Miconazole-d5 Nitrate** sample to that of a certified reference standard of known concentration. The purity is typically reported as a percentage based on the total peak area. Per USP guidelines, the final product should contain not less than 98.0% and not more than 102.0% of Miconazole Nitrate, calculated on a dried basis. [15]

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